molecular formula C11H17NO4 B2410379 (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid CAS No. 2173996-97-7

(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

Cat. No.: B2410379
CAS No.: 2173996-97-7
M. Wt: 227.26
InChI Key: VWXMXVVMJQHITP-CPCISQLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
BenchChem offers high-quality (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMXVVMJQHITP-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-97-7
Record name rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxylic acid functional group and an ester moiety. Its molecular formula is C11H17NO4C_{11}H_{17}NO_4, and it has a molecular weight of approximately 243.26 g/mol. The stereochemistry is critical for its biological activity, particularly the (1S,5S) configuration.

PropertyValue
Molecular FormulaC11H17NO4
Molecular Weight243.26 g/mol
CAS Number1932215-43-4
AppearanceWhite to off-white powder

Pharmacological Profile

Research indicates that this compound may exhibit significant pharmacological properties, particularly as a mu-opioid receptor antagonist. The mu-opioid receptor is a crucial target for pain management and addiction therapies.

  • Mu-Opioid Receptor Antagonism : The compound has been studied for its ability to modulate opioid receptors, which are involved in pain perception and reward mechanisms in the brain. In vitro studies demonstrated that derivatives of azabicyclo[3.1.0]hexane can effectively antagonize mu-opioid receptor activity, suggesting potential applications in treating opioid dependence and pain management .
  • Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. For instance, it was observed to inhibit cell proliferation in human cancer cells at specific concentrations, indicating a possible role in cancer therapeutics .

Case Studies

Case Study 1: Pain Management

A study explored the efficacy of various azabicyclo compounds in managing pain through mu-opioid receptor antagonism. The results indicated that the (1S,5S) isomer demonstrated superior efficacy compared to other structural analogs, highlighting its potential as an alternative to traditional opioids .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed that it induced apoptosis in these cells at micromolar concentrations, suggesting a mechanism that warrants further exploration for anticancer applications .

The biological activity of (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is primarily attributed to its interaction with the mu-opioid receptors. The binding affinity and selectivity for these receptors play a crucial role in modulating pain pathways and could lead to reduced side effects commonly associated with traditional opioid therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Mu-Opioid AntagonismEffective modulation of pain pathways
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis typically involves several steps, starting from readily available precursors. Key aspects include:

  • Synthetic Routes : The synthesis often requires cyclization of suitable precursors followed by functional group modifications. Control over reaction conditions such as temperature and pH is crucial to achieve the desired stereochemistry.
  • Molecular Characteristics :
    • Molecular Formula : C₁₂H₁₉NO₄
    • Molecular Weight : 241.28 g/mol
    • IUPAC Name : (1S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacological applications.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against viruses like SARS-CoV-2:

  • Mechanism of Action : The compound may inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. Research indicates that derivatives show promising inhibitory effects with an inhibition constant (K_i) as low as 27.7 nM, suggesting strong interaction with the viral enzyme.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

  • Potential Mechanisms : While detailed mechanisms are not fully elucidated, it is suggested that this compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds, providing insights into their therapeutic applications:

  • Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics, which are crucial for understanding bioavailability and efficacy in therapeutic contexts.

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

A widely adopted approach involves the cyclopropanation of pyrrolidine precursors. For example, FR2972453B1 () details the synthesis of a related 3-azabicyclo[3.1.0]hexane carboxylate via a multi-step sequence:

  • Substitution Reaction : (1R,5S)-2-Hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester is treated with a hydroxyl compound to form a pyrrolidine intermediate.
  • Cyanation : Introduction of a nitrile group at position 2 using cyanide reagents.
  • Deprotection and Alcoholysis : Removal of the tert-butyl group and hydrolysis of the nitrile to a carboxylic acid.

Adapting this method, the target compound can be synthesized by substituting the tert-butyl ester with a Boc group and optimizing the hydrolysis conditions to retain stereochemistry.

Key Data :

  • Yield for analogous steps: 73% (crude) after substitution.
  • Diastereomeric ratio: 2:1 (resolved via preparative TLC).

Asymmetric Organocatalytic Synthesis

PMC9146474 () demonstrates the use of chiral organocatalysts to achieve stereopure bicyclic systems. For the target compound, a proline-derived catalyst could facilitate asymmetric cyclization:

  • Aldol Reaction : Condensation of a bicyclic ketone with 4-(trifluoromethyl)benzaldehyde in the presence of a chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst).
  • Cyclopropanation : Intramolecular cyclization via a [2+1] cycloaddition or Simmons-Smith reaction.
  • Boc Protection : Treatment with di-tert-butyl dicarbonate under basic conditions.

Optimization Insights :

  • Chiral HPLC (OD-H column) confirmed 98% enantiomeric excess (ee) for similar compounds.
  • Solvent system: n-heptane/isopropanol (90:10) for chromatographic resolution.

Resolution of Racemic Mixtures

AccelaChem () lists the racemic form of the compound (CAS 2173996-97-7), suggesting that chiral resolution is a viable pathway:

  • Racemic Synthesis : Prepare the compound without stereochemical control.
  • Enantiomer Separation : Use chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC resolution.

Performance Metrics :

  • Typical ee after resolution: >99%.
  • Throughput: 0.6 mL/min flow rate for analytical-scale separation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and Boc group (δ 1.4 ppm, singlet).
  • 13C NMR : Carboxylic acid carbon at δ 175–178 ppm and Boc carbonyl at δ 155 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Chiral HPLC conditions: Chiralpak OD-H column, n-heptane/isopropanol (90:10), 0.6 mL/min.
  • Retention times: 12.3 min (1S,5S) and 14.7 min (1R,5R) enantiomers.

X-ray Crystallography

  • Intermolecular hydrogen bonding between the Boc group and carboxylic acid stabilizes the crystal lattice, as observed in analogous structures.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Complexity
Cyclopropanation 65–73 98–99 High Moderate
Organocatalysis 50–60 98 Moderate High
Chiral Resolution 30–40 >99 Low Low

Trade-offs :

  • Cyclopropanation offers higher yields but requires precise control over stereochemistry.
  • Organocatalysis achieves excellent ee but involves intricate catalyst synthesis.
  • Chiral resolution is straightforward but suffers from low throughput.

Q & A

Q. What are the recommended synthesis routes for this bicyclic compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves cyclopropanation and protection/deprotection strategies. For example, a related bicyclo[3.1.0]hexane derivative was synthesized via thermal cyclization of L-glutamic acid with methylene bromide and ammonia, followed by Simmons-Smith reaction for cyclopropane ring formation and Boc protection . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. Evidence from similar bicyclic esters suggests using anhydrous conditions and Lewis acids (e.g., BF₃·OEt₂) to enhance yields and stereoselectivity .

  • Key Data :

StepReagents/ConditionsYield Improvement Strategy
CyclopropanationMethylene bromide, NH₃, 80°CUse slow addition to minimize side reactions
Boc ProtectionBoc₂O, DMAP, DCMAnhydrous conditions, 0°C → RT

Q. How should researchers characterize stereochemistry and purity using spectroscopic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic scaffold geometry. Coupling constants (e.g., J1,5J_{1,5}) distinguish cis vs. trans ring junctions .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for related azabicyclo structures .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases assess enantiomeric purity (>98% required for pharmacological studies) .

Q. What safety protocols are critical given its hazard profile?

  • Methodological Answer : The compound’s tert-butoxycarbonyl (Boc) group may decompose under heat, releasing toxic gases. Key precautions:
  • Ventilation : Use fume hoods for synthesis and handling .
  • PPE : Nitrile gloves, goggles, and lab coats (skin/eye irritation reported for analogs) .
  • First Aid : Immediate flushing with water for eye/skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence conformational flexibility and bioactivity?

  • Methodological Answer : The rigid bicyclic structure restricts rotational freedom, favoring specific binding conformations. Computational studies (DFT or MD simulations) predict low-energy conformers, which can be validated via NOESY NMR to identify key intramolecular interactions (e.g., H-bonding between carboxylic acid and Boc group) . For analogs, this rigidity enhances metabolic stability in drug candidates .

  • Case Study : A related bicyclo[2.2.1]heptane derivative showed 10× higher protease inhibition than its non-rigid analog due to pre-organized binding geometry .

Q. What strategies resolve enantiomeric impurities during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts for asymmetric cyclopropanation .
  • Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., L-tartaric acid) to precipitate undesired enantiomers .
  • Chromatography : Preparative HPLC with cellulose-based columns achieves >99% enantiomeric excess .

Q. How can computational models predict Boc-deprotection kinetics under acidic/basic conditions?

  • Methodological Answer :
  • DFT Calculations : Model protonation of the Boc group’s carbonyl oxygen to predict cleavage rates. For example, trifluoroacetic acid (TFA) induces faster deprotection than HCl due to higher electrophilicity .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.